molecular formula C16H31N3O3 B14785537 tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate

tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate

Cat. No.: B14785537
M. Wt: 313.44 g/mol
InChI Key: JPXOSCKLCVIHBC-UHFFFAOYSA-N
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Description

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an aminopropanamido group, and a cyclohexyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and cyclohexyl derivative. One common method is the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The aminopropanamido group can form hydrogen bonds with target molecules, enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(ethyl)carbamate is unique due to its combination of functional groups, which provide a balance of steric hindrance and hydrogen bonding capabilities. This makes it particularly effective as a protecting group and in specific enzymatic reactions .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate

InChI

InChI=1S/C16H31N3O3/c1-6-19(15(21)22-16(3,4)5)13-10-8-7-9-12(13)18-14(20)11(2)17/h11-13H,6-10,17H2,1-5H3,(H,18,20)

InChI Key

JPXOSCKLCVIHBC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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